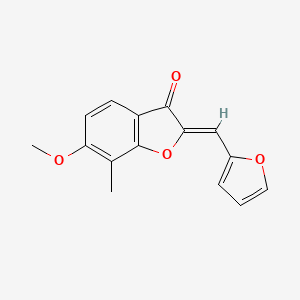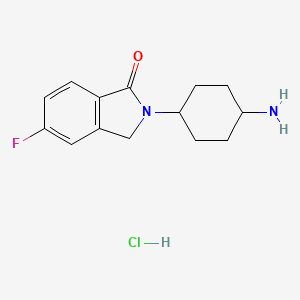
Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is a valuable synthetic target in its own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen significant advances. For instance, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . Also, the fluoride anion-initiated reaction of phenyl aromatic carboxylates with (trifluoromethyl)trimethylsilane (Me3SiCF3) results in the formation of O-silyl-protected 2-aryl-1,1,1,3,3,3-hexafluoroisopropanols .Molecular Structure Analysis
The C–F bond is the strongest single bond in organic compounds. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Chemical Reactions Analysis
The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 have been studied . A phenoxide anion, generated during the trifluoromethylation of the phenyl carboxylate, also activates the Me3SiCF3 .Physical And Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets. They have good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials .科学的研究の応用
Photochemistry and Electron Transfer
Research demonstrates the utility of certain dihydropyridine derivatives in photochemistry, where intramolecular electron transfer plays a critical role in the fluorescence quenching mechanism. These mechanisms are crucial for understanding photolabile drugs and designing new photoinduced electron-transfer systems, applicable in drug design and material science (Fasani et al., 2006).
Synthesis and Glycosylation
A study on the synthesis and glycosylation involving S-phenyl thiorhamnopyranosides highlights the effect of fluorine substituents on glycosylation stereoselectivity. This research provides insights into the synthesis strategies of complex molecules, potentially including variations of the phenyl pyridinecarboxylate structure, demonstrating the impact of fluorine on chemical reactions and product selectivity (Crich & Vinogradova, 2007).
Organocatalysis
Zwitterionic salts derived from reactions involving phenyl isothiocyanate showcase their effectiveness as mild organocatalysts for transesterification reactions. Such research indicates potential catalytic applications for derivatives of phenyl pyridinecarboxylate compounds in organic synthesis and industrial chemistry processes (Ishihara et al., 2008).
Photophysics and Luminescence
Studies on luminescent complexes involving phenyl and pyridine structures offer insights into the design, synthesis, and application of these complexes in electroluminescence and sensing technologies. Such research is pivotal for developing new materials for OLEDs and sensors, highlighting the versatility of phenyl pyridinecarboxylate derivatives in advanced material science (Vezzu et al., 2010).
Chemical Reactivity and Mechanisms
Research into the reactivity of anilines with ethyl S-aryl thiocarbonates provides a deeper understanding of reaction kinetics and mechanisms, essential for synthesizing complex organic molecules. These studies are fundamental to pharmaceutical synthesis and the development of new organic reactions (Castro et al., 1999).
作用機序
Target of Action
Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of this compound involves the fluoride anion-initiated reaction of phenyl aromatic carboxylates with (trifluoromethylation) trimethylsilane . This results in the formation of O-silyl-protected 2-aryl-1,1,1,3,3,3-hexafluoroisopropanols . A phenoxide anion, generated during the trifluoromethylation of the phenyl carboxylate, also activates the trimethylsilane, which permits a catalytic amount of the fluoride anion source to be used .
Biochemical Pathways
The trifluoromethylation process is a key step in many biochemical reactions .
Result of Action
The trifluoromethylation process is known to play an important role in the synthesis of various pharmaceuticals, agrochemicals, and materials .
将来の方向性
特性
IUPAC Name |
phenyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3/c21-20(22,23)13-11-16(18(26)24-14-7-3-1-4-8-14)25-17(12-13)19(27)28-15-9-5-2-6-10-15/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMLTRYFZLLJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)


![N-(2,5-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2954906.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2954909.png)

![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)


![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954917.png)